Cresyl violet acetate
Overview
Description
Cresyl violet acetate, also known as oxazine 9, is a small diaminobenzooxazine dye that has a planar conjugated system of moderate size . It is used as a stain for nerve cells and tissue spinal cord section, brain paraffin, cells, and granules . It is also useful to measure pyruvate dehydrogenase complex activity when its acetylation is coupled with acetyl-CoA production .
Synthesis Analysis
The synthesis of this compound involves dissolving it to a final concentration of 1% (wt/vol) in ethanol . Another method involves creating an acetate buffer by combining solutions of glacial acetic acid and sodium acetate in a 9:1 ratio and titrating to pH 3.7. This buffer is then combined with 1% cresyl violet in a 1:1 ratio to make this compound stain .Chemical Reactions Analysis
This compound is used in biology and medicine as a histological stain. It is an effective and reliable stain used for light microscopy sections. Initially, tissue sections are “defatted” by passing through graded dilutions of ethanol. Then, they are rehydrated by passing back through decreasing concentrations of ethanol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 321.3 g/mol . Its molecular formula is C18H15N3O3 . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 0 . Its exact mass is 321.11134135 g/mol . The InChI is InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14 (7-9)20-15-8-12 (18)10-3-1-2-4-11 (10)16 (15)19-13;1-2 (3)4/h1-8,18H,17H2;1H3, (H,3,4) .Scientific Research Applications
Fluorophore in Confocal Laser Scanning Microscopy : Cresyl violet acetate has been evaluated as a non-toxic staining agent for in-vivo histopathology. It is particularly useful for staining nuclei and cell membranes, facilitating identification in confocal laser scanning microscopy (George & Meining, 2003).
Redox-Indicator in Anaerobic Culture Media : It serves as an appropriate redox-indicator dye in anaerobic culture media with low redox potentials, not influencing the total number of anaerobes cultured from human feces (Embden & Both-Patoir, 1985).
Study of Solvation Characteristics : The solvation characteristics of this compound were investigated in both anisotropic and isotropic solvents, highlighting its interactions with various solvent types (Jafari et al., 2007).
Lysosomal Marker in Biological Cells : Cresyl violet serves as a superior lysosomal marker in various cell types due to its membrane permeability and insensitivity to physiological alkali and divalent cations. Its unique spectral properties make it less susceptible to photobleaching (Ostrowski et al., 2016).
Sensitizing Dyes in Photochemistry : Its photosensitizing properties have been explored, particularly in the study of its singlet and triplet excited states, as well as the reduced and oxidized forms of the dye (Kreller & Kamat, 1991).
Mode-Locking of He-Ne Lasers : It acts as a saturable absorber for mode-locking of He-Ne lasers, influencing the width of optical pulses (Runge, 1971).
Chromatographic Purification : Cresyl violet and cresyl red, components of commercial this compound, have been separated and purified using chromatographic techniques, which is significant for quality control and high-resolution identification of these compounds (Urrutia & Ortiz, 2015).
Contrast Agent in Confocal Laser Endomicroscopy : Cresyl violet has been assessed as a contrast agent in probe-based confocal laser endomicroscopy for in-vivo diagnosis of gastric intestinal metaplasia (Sun et al., 2020).
Mechanism of Action
Target of Action
Cresyl Violet Acetate primarily targets the Nissl substance in the cytoplasm of neurons . The Nissl substance, also known as Nissl bodies or granules, is essentially rough endoplasmic reticulum with rosettes of free ribosomes, and is responsible for protein synthesis in the neuron .
Mode of Action
This compound operates by binding to the Nissl substance in neurons . This compound is a basic aniline dye that stains RNA blue, thereby highlighting important structural features of neurons . The Nissl substance appears dark blue due to the staining of ribosomal RNA, giving the cytoplasm a mottled appearance .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. By staining the Nissl substance, this compound highlights the sites of protein synthesis within the neuron . This staining allows for the visualization of neuronal structure and the distribution of protein synthesis machinery within the cell .
Pharmacokinetics
It is known that the compound is used in histological staining procedures, which typically involve the application of the stain to fixed tissue sections . The stain is then differentiated and the tissue is dehydrated before being viewed under a microscope .
Result of Action
The primary result of this compound’s action is the staining of Nissl substance in neurons, which allows for the visualization of neuronal structures . This staining is often used in research to count the number of cells, measure the size of lesions, or verify the placement of cannula implants or electrodes . It is also used in diagnostics as a vital stain .
Action Environment
The action of this compound is influenced by the preparation and treatment of the tissue sections it is applied to. For instance, tissue sections are typically “defatted” by passing through graded dilutions of ethanol, then rehydrated before the application of the stain . The environment in which this compound is stored can also affect its efficacy and stability. It is recommended to store this compound at room temperature .
Safety and Hazards
Future Directions
Cresyl violet acetate is designed for staining Nissl substance in neurons on formalin-fixed, paraffin-embedded tissue. Nissl granules are purple, nuclei of neuroglia and endothelial cells are slightly bluer than Nissl granules . It is expected that this compound will continue to be used in various biological and medical applications due to its effectiveness as a stain and its affordability .
Biochemical Analysis
Biochemical Properties
Cresyl Violet Acetate plays a significant role in biochemical reactions, particularly in the staining of nuclei and Nissl substance in neuroanatomical investigations . The compound interacts with these biomolecules, providing a clear and distinct coloration that aids in their identification and study .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by providing a means to visualize and study the structure and organization of neurons . This includes any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to RNA, highlighting the Nissl substance in neurons . This allows for the visualization of neuronal architecture, including the size, shape, and number of neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability over time. It is used in Nissl staining of sections of the spinal cord and brain . The compound’s effects on cellular function have been observed in both in vitro and in vivo studies .
Subcellular Localization
This compound localizes within the cell where it binds to RNA, highlighting the Nissl substance in neurons . This allows for the visualization of neuronal architecture, including the size, shape, and number of neurons .
Properties
{ "Design of the Synthesis Pathway": "Cresyl violet acetate can be synthesized by the reaction of cresyl violet base with acetic anhydride in the presence of a catalyst.", "Starting Materials": ["Cresyl violet base", "Acetic anhydride", "Catalyst"], "Reaction": [ { "Step 1": "Cresyl violet base is dissolved in a suitable solvent such as ethanol or methanol.", "Step 2": "Acetic anhydride is added to the solution in a molar ratio of 1:1.", "Step 3": "A catalyst such as sulfuric acid or phosphoric acid is added to the mixture.", "Step 4": "The reaction mixture is stirred at room temperature for a specific period of time.", "Step 5": "The solvent is evaporated and the residue is washed with water and dried.", "Step 6": "The obtained product is purified by recrystallization using a suitable solvent." } ] } | |
CAS No. |
10510-54-0 |
Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
acetic acid;5-iminobenzo[a]phenoxazin-9-amine |
InChI |
InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;1-2(3)4/h1-8,18H,17H2;1H3,(H,3,4) |
InChI Key |
UEWSHLFAYRXNHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].C1=CC=C2C(=C1)C(=[NH2+])C=C3C2=NC4=C(O3)C=C(C=C4)N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=N)C=C3C2=NC4=C(O3)C=C(C=C4)N |
10510-54-0 | |
physical_description |
Deep green powder; [MSDSonline] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cresyl Violet Acetate interact with biological samples for visualization purposes?
A1: this compound acts as a metachromatic dye, meaning it can stain different tissues with varying colors, enabling differentiation. Its cationic nature allows it to bind to negatively charged components in cells and tissues, such as nucleic acids (DNA and RNA) and acidic polysaccharides. This interaction forms the basis for its use in histological staining procedures. []
Q2: What are the specific applications of this compound in histological staining?
A2: CVA is widely used to stain neuron cell bodies, specifically Nissl substance (rough endoplasmic reticulum) within the cytoplasm. This allows researchers to visualize and study neuronal morphology and density. [, ] It has also been employed in visualizing other tissues like cartilage and glandular tissue. []
Q3: Can this compound be used in combination with other techniques for enhanced visualization?
A3: Yes, CVA can be combined with laser capture microdissection for isolating specific cell populations, such as renal vasculature smooth muscle and glomeruli podocytes, from stained tissue sections. This facilitates targeted RNA extraction and gene expression analysis. [] CVA also serves as a fluorophore in confocal laser scanning microscopy, potentially enabling in-vivo histopathology. []
Q4: Are there any limitations to using this compound for staining?
A4: While generally effective, the staining effectiveness of CVA can be influenced by factors like concentration and tissue type. For instance, achieving homogeneous dye absorption in gastric mucosa might require higher CVA concentrations compared to esophageal mucosa. []
Q5: Can this compound be used to visualize specific cellular structures other than neurons?
A5: While predominantly used for neuron visualization, CVA can stain various cellular components due to its affinity for negatively charged molecules. Researchers have used it to highlight structures like cell membranes [] and to visualize cell differentiation stages in plants, such as the lignification process in xylem cells. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H15N3O3. Its molecular weight is 297.31 g/mol. []
Q7: What are the spectroscopic characteristics of this compound?
A7: this compound exhibits characteristic absorbance spectra, which can be used for its identification and quantification. The specific absorbance peaks may vary depending on the solvent and the presence of other components. [, , ]
Q8: How does the chemical structure of this compound influence its properties?
A8: The presence of amino and imino groups in the CVA molecule contributes to its basicity and its ability to form salts with acids, like acetate. These structural features also play a role in its interaction with biological targets and its spectroscopic properties. []
Q9: What methods are used to purify this compound?
A9: Preparative column liquid chromatography, utilizing silica gel as the stationary phase and a chloroform:methanol gradient elution, can effectively separate and purify CVA from mixtures. This method can yield high purity CVA for research and analytical purposes. []
Q10: What factors can affect the stability of this compound solutions?
A10: While specific studies on CVA solution stability are limited in the provided research, factors like exposure to light, temperature variations, and pH changes can potentially degrade dyes over time. It's generally advisable to store dye solutions according to manufacturer recommendations to preserve their quality.
Q11: Can this compound be used in material science applications?
A11: Yes, research indicates CVA's potential in nanotechnology and material science. For instance, it can be incorporated into Langmuir-Blodgett films with nano clay mineral layers. This can modify the dye's aggregation behavior and potentially lead to novel applications in sensing or optoelectronics. []
Q12: How is this compound used in SERS applications?
A12: CVA acts as a Raman reporter molecule in Surface-Enhanced Raman Scattering (SERS). Its interaction with specifically designed SERS-active nanoparticles, such as gold nanoparticles, leads to enhanced Raman signals, enabling the detection of target molecules with high sensitivity. This has applications in biosensing and environmental monitoring. [, , ]
Q13: What are the safety considerations associated with handling this compound?
A13: While considered relatively safe for laboratory use, appropriate personal protective equipment should be worn when handling CVA solutions. Information regarding specific hazards and safety precautions can be found in the material safety data sheet provided by the manufacturer.
Q14: Are there alternative dyes or methods available that can replace this compound in certain applications?
A15: Yes, depending on the specific application, alternative dyes with similar staining properties, like cresyl echt violet or cresyl fast violet, may be available. [] Additionally, alternative visualization techniques, such as immunohistochemistry or fluorescence microscopy, might be more suitable depending on the research question and available resources.
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